Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl-
Overview
Description
Adenosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- is a synthetic analog of adenosine. Adenosine analogs are known for their role in various biological processes, including acting as smooth muscle vasodilators and inhibitors of cancer progression .
Preparation Methods
The synthesis of Adenosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- typically involves the protection of the adenosine molecule with a bis(4-methoxyphenyl)phenylmethyl group. This protection is crucial for subsequent reactions and is achieved through specific reaction conditions that include the use of solvents like dimethyl sulfoxide (DMSO) and protective groups . Industrial production methods often require specialized equipment and controlled environments to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Adenosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield oxidized adenosine derivatives, while substitution reactions can introduce different functional groups to the molecule .
Scientific Research Applications
Adenosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- has several scientific research applications:
Chemistry: Used as a nucleoside analog in various chemical reactions and studies.
Biology: Acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression.
Medicine: Potential therapeutic applications in treating cardiovascular diseases and cancer.
Industry: Utilized in the synthesis of other complex molecules and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by mimicking the natural adenosine molecule. It binds to adenosine receptors, leading to vasodilation and inhibition of cancer cell proliferation. The molecular targets include adenosine receptors and various signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Adenosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl- is unique due to its specific protective group, which enhances its stability and reactivity in chemical reactions compared to other adenosine analogs .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O6/c1-33-29-26-30(35-18-34-29)37(19-36-26)31-28(39)27(38)25(43-31)17-42-32(20-7-5-4-6-8-20,21-9-13-23(40-2)14-10-21)22-11-15-24(41-3)16-12-22/h4-16,18-19,25,27-28,31,38-39H,17H2,1-3H3,(H,33,34,35)/t25-,27-,28-,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDYKXRGTUZUAG-QWOIFIOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615980 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-N-methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588698-71-9 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-N-methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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